Abiraterone sulfate is derived from abiraterone acetate, which is synthesized for clinical use. The compound belongs to the class of small molecules and is categorized as an antineoplastic agent, specifically targeting androgen production pathways. It is classified under steroidal inhibitors that affect androgen biosynthesis.
The synthesis of abiraterone sulfate involves metabolic conversion rather than direct chemical synthesis. The primary pathway for its formation includes:
The molecular formula of abiraterone sulfate is , with a molecular weight of approximately 413.6 g/mol. The structure features a steroid backbone characteristic of its parent compound, abiraterone, with a sulfate group attached, which enhances its solubility and alters its pharmacological properties.
Abiraterone sulfate does not primarily participate in chemical reactions in the same way that many small molecules do; instead, it acts as a metabolite with specific biological roles. The key reactions involving abiraterone sulfate include:
Abiraterone sulfate functions primarily as a prodrug metabolite of abiraterone. Its mechanism involves:
Data indicate that both abiraterone and its sulfate form can modulate androgen levels significantly, which is crucial for therapeutic outcomes in prostate cancer treatment .
Relevant data include:
Abiraterone sulfate serves primarily in clinical settings related to prostate cancer treatment as part of pharmacokinetic studies assessing drug metabolism and efficacy. Its role as a metabolite provides insights into:
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: